Cas no 172889-26-8 (PP1)

PP1 structure
Nome del prodotto:PP1
Numero CAS:172889-26-8
MF:C16H19N5
MW:281.355562448502
MDL:MFCD01076570
CID:825025
PubChem ID:329819992
PP1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- PP1
- 1-(tert-butyl)-3-(4-methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylamine,
- 4-Amino-1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine
- PP1 (PP-1, AGL 1872)
- PP1 (Src Inhibitor)
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (1-(1,1-dimethylethyl)-3-(4-methylphenyl)
- 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Amino-5-(methylphenyl)-7-(t-butyl)pyrazolo-(3,4-d)pyrimidine
- AGL 1872
- EI 275
- PP-1
- Abscisic acid insensitive 2
- PP 1 (enzyme inhibitor)
- PP1 Base
- PP1 (AGL 1872)
- AGL 1872,EI 275
- Src Inhibitor, PP1
- 1-tert-butyl-3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- PP 1
- 1-tert-butyl-3-(4-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-ter-butyl-3-p-tolyl-1h-pyrazolo[3,4-d]pyrimidin-4-ylamine
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine,1-(1,1-dimethylethyl)-3-(4-methylphenyl)-
- C16H19N5
- 1-(1,1-DIMETHYLETHYL)-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4
- HMS3652F20
- KBioSS_000374
- 1-(1,1-Dimethylethyl)-3-(4-methylphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine
- 1-tert-butyl-3-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-amine
- KBio3_000727
- BRD-K47598052-001-14-1
- 4fev
- Oprea1_734810
- KBio2_000374
- 172889-26-8
- SCHEMBL407934
- Q27088427
- Kinome_2004
- 1H-Pyrazolo(3,4-d)pyrimidin-4-amine, 1-(1,1-dimethylethyl)-3-(4-methylphenyl)-
- CBiol_001915
- NS00068894
- Bio2_000357
- EX-A344
- PP1, >=98% (HPLC)
- 1-(1,1-DIMETHYLETHYL)-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
- GTPL8836
- KUC105857N
- AC-32819
- SA2ND7EHY4
- BSPBio_001034
- 1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- HMS3403D15
- BCP07604
- 12L-341S
- Bio1_000201
- HMS3676M08
- Bio1_000690
- MB01692
- HY-13804
- BMK1-C12
- MLS000326642
- BRD-K47598052-001-15-8
- Bio1_001179
- KBio2_002942
- J-010857
- CS-1662
- NCGC00163376-02
- BRD-K47598052-001-06-7
- AKOS005080619
- KBioGR_000374
- SMR000179220
- IDI1_002112
- HMS1990D15
- Src Inhibitor, PP1 - CAS 172889-26-8
- BDBM25116
- HMS3673K19
- HMS1362D15
- HMS3742E09
- AGL 1872;EI 275
- AGL-1872
- QTL1_000067
- pp1?
- SW220208-1
- ksc-8-189
- 1-(1,1-Dimethylethyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine; AGL 1872; PP1;
- Bio2_000837
- CHEMBL306380
- BCBcMAP01_000234
- PP-1 (enzyme inhibitor)
- DTXSID60274306
- ZVPDNRVYHLRXLX-UHFFFAOYSA-N
- CCG-100628
- MFCD01076570
- cid_1400
- UNII-SA2ND7EHY4
- EI-275
- BRD-K47598052-001-04-2
- DB01809
- HB1334
- NCGC00163376-03
- HMS3267F12
- HMS3412M08
- NCGC00163376-14
- M02255
- BiomolKI_000024
- HMS1792D15
- KBio2_005510
- HMS2191A04
- 1-tert-butyl-3-(p-tolyl)pyrazolo[3,4-d]pyrimidin-4-amine
- BiomolKI2_000032
- PYRAZOLOPYRIMIDINE 1
- KBio3_000728
- VU0205191-1
- NCGC00163376-01
- 4-Amino-5-(methylphenyl)-7-(tert.butyl)pyrazolo-(3,4-d)pyrimidine
- s7060
-
- MDL: MFCD01076570
- Inchi: 1S/C16H19N5/c1-10-5-7-11(8-6-10)13-12-14(17)18-9-19-15(12)21(20-13)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19)
- Chiave InChI: ZVPDNRVYHLRXLX-UHFFFAOYSA-N
- Sorrisi: N1(C2C(=C(N)N=CN=2)C(C2C=CC(C)=CC=2)=N1)C(C)(C)C
Proprietà calcolate
- Massa esatta: 281.16400
- Massa monoisotopica: 281.16404563g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 358
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 69.6
- XLogP3: 2.8
Proprietà sperimentali
- Colore/forma: Solido grigio da bianco a grigio
- Densità: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 205-207°C
- Punto di ebollizione: 478.8°C at 760 mmHg
- Punto di infiammabilità: 243.4°C
- Indice di rifrazione: 1.652
- Solubilità: Insuluble (8.7E-3 g/L) (25 ºC),
- PSA: 69.62000
- LogP: 3.72010
PP1 Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22
- Istruzioni di sicurezza: H303+H313+H333
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PP1 Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
PP1 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
LKT Labs | P6232-25 mg |
PP-1 |
172889-26-8 | ≥98% | 25mg |
$406.00 | 2023-07-10 | |
Ambeed | A211100-1mg |
1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
172889-26-8 | 98% | 1mg |
$73.0 | 2025-02-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6196-100mg |
PP1 |
172889-26-8 | 99.97% | 100mg |
¥ 6525 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86850-1mg |
PP1 |
172889-26-8 | 1mg |
¥346.0 | 2021-09-08 | ||
Key Organics Ltd | 12L-341S-5MG |
PP 1 |
172889-26-8 | >97% | 5mg |
£63.00 | 2025-02-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6196-100 mg |
PP1 |
172889-26-8 | 99.00% | 100MG |
¥7352.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P0040-5MG |
PP1 |
172889-26-8 | 5mg |
¥2433.42 | 2023-09-21 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6196-2 mg |
PP1 |
172889-26-8 | 99.00% | 2mg |
¥540.00 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH006-20mg |
PP1 |
172889-26-8 | 95+% | 20mg |
2602.0CNY | 2021-07-15 | |
DC Chemicals | DC5007-1 g |
pp1 |
172889-26-8 | >98% | 1g |
$1500.0 | 2022-02-28 |
PP1 Letteratura correlata
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
2. Book reviews
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
172889-26-8 (PP1) Prodotti correlati
- 2171955-50-1(2-(4,5-diiodo-2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde)
- 1062607-49-1(D,L-O-Desmethyl Venlafaxine-d10)
- 1021220-48-3(2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide)
- 12019-23-7(Copper telluride (CuTe))
- 147405-80-9(5-propoxy-1H-indole)
- 1803524-43-7(2-Bromo-4-cyano-5-methyl-3-(trifluoromethoxy)pyridine)
- 2227818-49-5((1S)-2-amino-1-(3-chloro-2-methoxyphenyl)ethan-1-ol)
- 2137993-54-3(2-chloro-4-oxo-4H-pyrido1,2-apyrimidine-7-carboxylic acid)
- 2137082-60-9(tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate)
- 118453-45-5(2,2,2-trifluoro-1-4-(2-methylpropyl)phenylethan-1-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:172889-26-8)PP1

Purezza:99%/99%/99%/99%/99%
Quantità:5mg/10mg/50mg/100mg/1g
Prezzo ($):164.0/212.0/357.0/464.0/1326.0